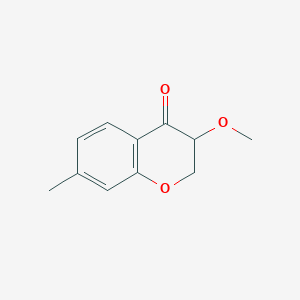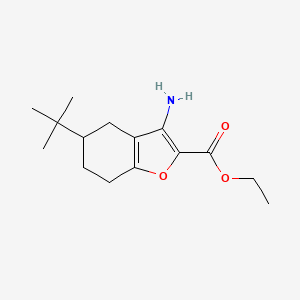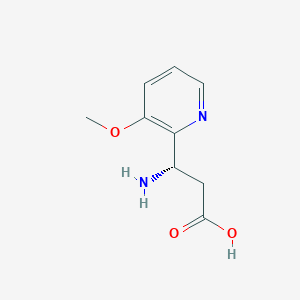
(3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid is a chiral amino acid derivative featuring a pyridine ring substituted with a methoxy group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-methoxypyridine.
Functional Group Introduction: The pyridine ring is functionalized to introduce the amino and propanoic acid groups. This can be achieved through a series of reactions, including nitration, reduction, and subsequent amination.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (3S) enantiomer. This can be done using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-hydroxypyridine derivatives.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of this compound, which can be further utilized in various synthetic applications.
Wissenschaftliche Forschungsanwendungen
(3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of (3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-amino-3-(3-hydroxypyridin-2-yl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-amino-3-(3-chloropyridin-2-yl)propanoic acid: Similar structure but with a chlorine atom instead of a methoxy group.
3-amino-3-(3-methylpyridin-2-yl)propanoic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The chiral center also adds to its uniqueness, as the (3S) enantiomer may exhibit different properties compared to the (3R) enantiomer.
Eigenschaften
Molekularformel |
C9H12N2O3 |
|---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O3/c1-14-7-3-2-4-11-9(7)6(10)5-8(12)13/h2-4,6H,5,10H2,1H3,(H,12,13)/t6-/m0/s1 |
InChI-Schlüssel |
BLXLAJVRCVQNJA-LURJTMIESA-N |
Isomerische SMILES |
COC1=C(N=CC=C1)[C@H](CC(=O)O)N |
Kanonische SMILES |
COC1=C(N=CC=C1)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


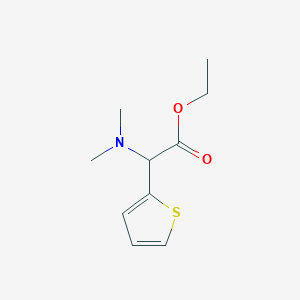
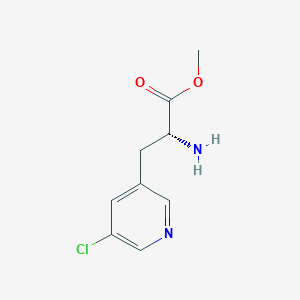
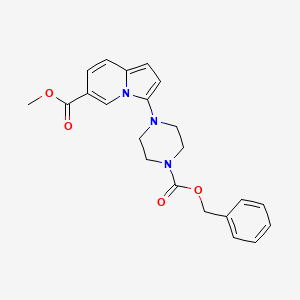
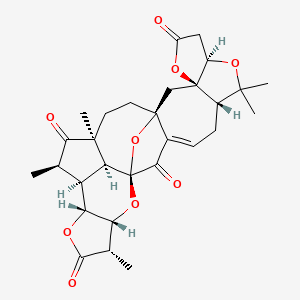
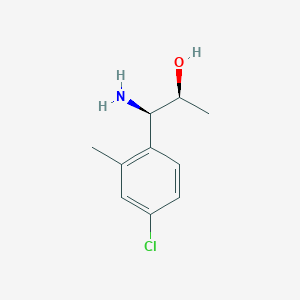
![3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B13042640.png)


![3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl](/img/structure/B13042653.png)
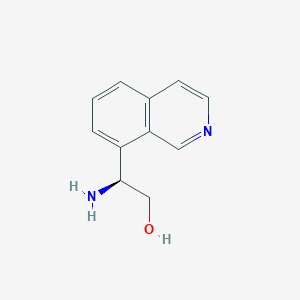
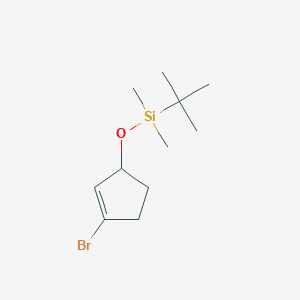
![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid](/img/structure/B13042669.png)
